molecular formula C2H2Br2F2 B13422074 1,1-Difluoro-2,2-dibromoethane CAS No. 359-19-3

1,1-Difluoro-2,2-dibromoethane

Cat. No.: B13422074
CAS No.: 359-19-3
M. Wt: 223.84 g/mol
InChI Key: NXFKOKIVSXXVIN-UHFFFAOYSA-N
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Description

Classification within Polyhalogenated Ethanes

1,1-Difluoro-2,2-dibromoethane belongs to the class of compounds known as polyhalogenated alkanes, which are hydrocarbon chains where multiple hydrogen atoms have been substituted by halogen atoms. osc.edu Specifically, it is a derivative of ethane (B1197151) (C₂H₆), placing it within the polyhalogenated ethane subgroup. These compounds are characterized by the presence of at least one halogen atom on each carbon of the ethane framework. The presence of two different types of halogens (fluorine and bromine) in this compound further classifies it as a mixed halogenated hydrocarbon.

Historical Context of Halogenated Ethane Research

The study of halogenated ethanes is a branch of the broader field of halogenated organic chemistry, which saw significant expansion over the last century. youtube.com The initial synthesis of ethane by Michael Faraday in 1834 laid the groundwork for its derivatives. [10, 11 from the first search] Research into halogenated organic compounds grew as their utility as solvents, refrigerants, and intermediates in chemical synthesis became apparent. [1, 11 from the first search]

Polyhalogenated ethanes, in particular, were investigated for their unique physical and chemical properties. osc.edu However, the trajectory of research, especially concerning chlorofluorocarbons (CFCs), shifted dramatically with the discovery of their role in stratospheric ozone depletion. osc.edu This led to increased academic focus on the environmental impact, atmospheric chemistry, and degradation pathways of all halogenated hydrocarbons, including brominated and fluorinated ethane derivatives. osc.eduacs.org

Overview of Academic Research Significance and Contemporary Interest

The academic significance of this compound and related polyhalogenated ethanes is multifaceted, extending across synthetic chemistry, physical chemistry, and environmental science.

In synthetic chemistry, such compounds are valuable as intermediates. solubilityofthings.com For instance, related polyhalogenated ethanes can be used to synthesize fluorinated vinyl monomers through dehalogenation reactions, which are precursors to valuable polymers with high chemical resistance. google.comlibretexts.org

In the realm of physical and computational chemistry, polyhalogenated alkanes serve as important model systems. osc.edu Their relatively simple structures allow for detailed study of fundamental chemical processes, such as the dynamics of photo-induced reactions and the influence of solvents on reaction pathways. osc.edu Furthermore, the conformational analysis of halogenated ethanes, like 1,2-difluoroethane (B1293797) and 1,2-dibromoethane (B42909), is a classic topic for investigating stereoelectronic phenomena such as the gauche effect, where certain conformations are unexpectedly stabilized. youtube.comyoutube.comic.ac.ukresearchgate.net These studies provide deep insights into the intramolecular forces that govern molecular shape and reactivity. researchgate.net

Contemporary interest also involves understanding the environmental behavior of these compounds. Research explores the reductive transformation of polyhalogenated alkanes in the presence of various substances, which is crucial for assessing their environmental fate and developing potential remediation strategies. acs.org

Compound Properties

Below are tables detailing the computed physical and chemical properties of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 1,1-dibromo-2,2-difluoroethane nih.gov
Molecular Formula C₂H₂Br₂F₂ nih.gov
CAS Number 359-19-3 nih.gov
InChI InChI=1S/C2H2Br2F2/c3-1(4)2(5)6/h1-2H nih.gov
InChIKey NXFKOKIVSXXVIN-UHFFFAOYSA-N nih.gov

Table 2: Computed Physicochemical Properties of this compound

Property Value
Molecular Weight 223.84 g/mol nih.gov
XLogP3-AA (Lipophilicity) 2.8 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 1 nih.gov
Exact Mass 221.84913 Da nih.gov
Monoisotopic Mass 221.84913 Da nih.gov
Heavy Atom Count 6 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibromo-2,2-difluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2F2/c3-1(4)2(5)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFKOKIVSXXVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465100
Record name 1,1-Difluoro-2,2-dibromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-19-3
Record name 1,1-Difluoro-2,2-dibromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1,1 Difluoro 2,2 Dibromoethane

Established Synthetic Routes to 1,1-Difluoro-2,2-dibromoethane and Related Structural Motifs

The synthesis of this compound (C2H2Br2F2) and related gem-difluoro structural motifs can be achieved through various established routes. guidechem.comnih.govchemspider.com One common precursor for similar structures is 1,1-difluoroethane, which can undergo direct bromination. However, this method can lead to a mixture of products, including the desired 1,1-difluoro-1,2-dibromoethane and the less desirable 1,1-difluoro-1,2,2,2-tetrabromoethane. google.com

Another significant pathway involves the dehydrobromination of 1,1-difluoro-1,2-dibromoethane or the debromination of 1,1-difluoro-1,2,2-tribromoethane to produce 1,1-difluoro-2-bromoethylene, which can then be further functionalized. google.com The direct synthesis of 1,2-dibromo-1,1-difluoroethane (B1630539) with high selectivity can be achieved through the catalytic addition reaction of 1,1-difluoroethylene. google.com

Exploration of Halogenation and Halogen-Exchange Reactions

Halogenation and halogen-exchange reactions are fundamental to the synthesis of this compound and its derivatives. The process of bromofluorination, for instance, involves the addition of bromine and fluorine across a double bond. This can be accomplished using a combination of an electrophilic bromine source, such as N-bromosuccinimide (NBS), and a nucleophilic fluorine source. nih.govresearchgate.net

Various fluorinating agents have been explored for these reactions, including triethylamine (B128534) trihydrofluoride (Et3N/3HF), pyridine (B92270) hydrofluoride (Olah's Reagent), and DMPU/HF. nih.gov The choice of reagent can influence the reactivity and regioselectivity of the bromofluorination process. nih.gov Halogen-exchange fluorination, where a chlorine or bromine atom is replaced by fluorine, is another critical technique, often catalyzed by phase transfer catalysts. researchgate.net

Utility of this compound in the Synthesis of Other Halogenated Species

This compound serves as a valuable intermediate in the synthesis of a variety of other halogenated compounds. lookchem.com Its reactivity allows for the introduction of fluorine and bromine into different molecular scaffolds.

Preparation of Fluoroolefins (e.g., 1,1-difluoro-2-bromoethylene)

A primary application of related dibromo-difluoroethanes is the preparation of fluoroolefins. For example, 1,1-difluoro-2-bromoethylene can be synthesized through the dehydrohalogenation of 1,1-difluoro-1,2-dibromoethane. patentguru.com This reaction is typically carried out using an aqueous solution of a base like potassium hydroxide, with the product being distilled off simultaneously. patentguru.com An alternative route involves the debromination of 1,1-difluoro-1,2,2-tribromoethane. google.com A method also exists for converting the byproduct 1,1-difluoro-1,2,2,2-tetrabromoethane into 1,1-difluoro-2-bromoethylene by reacting it with zinc or magnesium metal in a lower alkanol. google.com

Derivatization to Form Substituted Ethenes

The carbon-halogen bonds in this compound and its isomers offer handles for further chemical modifications, leading to a range of substituted ethenes. These reactions often proceed through highly reactive intermediates like difluoroethylene. beilstein-journals.org For instance, dehalogenation reactions using powdered zinc in a suitable solvent can lead to the formation of difluoro-substituted ethylenes. A similar process is used for the synthesis of 1,1-dichloro-2,2-difluoroethylene (B1203012) from 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812). orgsyn.org These fluorinated ethenes are versatile building blocks for creating more complex molecules, including fluorinated ethers and thioethers. researchgate.net

Mechanistic Insights into Synthetic Transformations Involving Bromofluorination

The mechanism of bromofluorination of alkenes typically proceeds through an electrophilic addition pathway. nih.govoup.com The reaction is initiated by the attack of the alkene's π-electrons on an electrophilic bromine source, such as N-bromosuccinimide (NBS), leading to the formation of a cyclic bromonium ion intermediate. nih.govbeilstein-journals.org This intermediate is then opened by a nucleophilic attack of a fluoride (B91410) ion. nih.gov

The regioselectivity of the reaction, often following Markovnikov's rule, is determined by the stability of the resulting carbocation-like transition state as the bromonium ion ring opens. nih.govresearchgate.net In some cases, rearrangements of the intermediate can occur, leading to a mixture of products. beilstein-journals.org The stereochemistry of the addition is typically anti, meaning the bromine and fluorine atoms add to opposite faces of the original double bond. researchgate.net

Molecular Structure, Conformation, and Isomerism

Conformational Analysis of Halogenated Ethanes Relevant to 1,1-Difluoro-2,2-dibromoethane

The conformational landscape of this compound can be understood by examining the well-documented behavior of other halogenated ethanes, particularly 1,2-dihaloethanes. acs.orgjst.go.jp These simpler, related molecules serve as foundational models for the interplay of forces that dictate conformational preferences. acs.org The existence of conformers that can be interconverted by rotation around a C-C single bond was first proposed based on experimental data for 1,2-dichloroethane (B1671644). jst.go.jp

Rotation about the C-C single bond in ethane (B1197151) and its derivatives is not entirely free but is hindered by an energy barrier. nih.gov The conformations at energy minima are known as staggered conformations, while those at energy maxima are eclipsed. jst.go.jpjst.go.jp In a staggered conformation, the substituents on one carbon atom are positioned at the maximum distance from those on the adjacent carbon, resulting in lower energy and greater stability. jst.go.jpjst.go.jp The energy required to rotate from a stable staggered conformation through a high-energy eclipsed conformation is known as the rotational energy barrier. vaia.com

For haloethanes, despite the increasing size of the halogen from chlorine to iodine, the barriers to rotation remain remarkably similar, typically in the range of 13.4–15.5 kJ/mol. vaia.com This similarity is attributed to the concurrent increase in the carbon-halogen bond length with the increasing size of the halogen atom. vaia.com The longer bond length compensates for the larger atomic size, resulting in a comparable magnitude of eclipsing interactions between the halogen and the hydrogen atoms on the adjacent carbon. vaia.com

For 1,2-disubstituted ethanes, three staggered conformations are possible: one anti (or trans) and two gauche (or synclinal). jst.go.jpnih.gov In the anti conformation, the two substituents are positioned 180° apart, while in the gauche conformations, they are approximately 60° apart. nih.gov

The relative stability of the anti and gauche conformers is determined by a balance of steric repulsion and stereoelectronic effects. jst.go.jp Generally, steric hindrance between the substituents makes the gauche conformer less stable than the anti conformer. nih.gov This energy difference increases with the size of the halogen. taylorfrancis.comresearchgate.net For instance, in the liquid phase, the anti conformer of 1,2-dibromoethane (B42909) is more stable than the gauche conformer. scite.ai

However, an exception to this trend is 1,2-difluoroethane (B1293797), where the gauche conformer is more stable than the anti conformer, a phenomenon known as the "gauche effect". jst.go.jpyoutube.com This increased stability is attributed to stabilizing stereoelectronic interactions that overcome the steric repulsion between the small fluorine atoms. jst.go.jp For 1,2-dichloroethane and 1,2-dibromoethane, the greater steric repulsion between the larger halogen atoms leads to the anti conformer being preferentially adopted. jst.go.jpresearchgate.net

Conformational Energy Differences (Egauche - Eanti) for 1,2-Dihaloethanes
CompoundPhaseΔE (kcal/mol)More Stable Conformer
1,2-DifluoroethaneVapour-0.10Gauche
1,2-DichloroethaneVapour0.95Anti
1,2-DibromoethaneVapour1.40Anti
1,2-DichloroethaneCCl₄ Solution0.36Anti
1,2-DibromoethaneCCl₄ Solution0.93Anti
1,2-DichloroethaneDMSO Solution-0.80Gauche
1,2-DibromoethaneDMSO Solution-0.05Anti/Gauche (nearly equal)
nih.gov

Stereoelectronic Effects and Intramolecular Interactions

The conformational preferences in halogenated ethanes are not governed by sterics alone; stereoelectronic effects, which involve the interaction of electron orbitals, play a critical role. acs.orgnih.gov These effects include hyperconjugation and electrostatic interactions, which can stabilize or destabilize certain conformations. jst.go.jp

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) or lone pair (n) to an adjacent empty or partially filled antibonding orbital (σ* or π). eoquimica.com In halogenated ethanes, a key interaction is the delocalization of electron density from a filled carbon-hydrogen (σC-H) bonding orbital into an adjacent, empty carbon-halogen (σC-X) antibonding orbital. researchgate.netic.ac.uk

This type of interaction is highly dependent on the geometry of the molecule and is strongest when the interacting orbitals are anti-periplanar (180° apart). ic.ac.uk The stability of the gauche conformer in 1,2-difluoroethane (the gauche effect) is primarily explained by a stabilizing σC-H → σC-F hyperconjugative interaction. youtube.comresearchgate.netic.ac.uk The high electronegativity of fluorine lowers the energy of the σC-F orbital, making it a better electron acceptor and enhancing this stabilizing effect. youtube.comacs.org

For heavier halogens like bromine and iodine, hyperconjugative interactions involving the halogen atoms themselves, such as n(X) → σC-C or σC-X → σC-X delocalization, can become more significant and may favor the anti conformer. researchgate.net The acceptor ability of σ*C-X orbitals generally increases as one moves down the halogen group, a trend opposite to electronegativity, because the energy of the antibonding orbital decreases. acs.org

Electrostatic interactions, arising from the distribution of charge within the molecule, also significantly influence conformational stability. rsc.org Traditionally, the preference for the anti conformer in many 1,2-dihaloethanes was explained by the repulsion between the partial negative charges on the halogen atoms, an interaction that is minimized in the anti arrangement. rsc.org

However, a more detailed analysis reveals that the electrostatic contribution is more complex than a simple dipole-dipole repulsion model suggests. rsc.orgresearchgate.net It involves all charge interactions, including attractions between an atomic nucleus and the electron density of another atom, which can sometimes lead to a net electrostatic stabilization of the gauche conformer. researchgate.net For instance, in 1,2-difluoroethane, both favorable orbital interactions and attractive electrostatic forces contribute to the stability of the gauche form. researchgate.net For larger, more diffuse halogens like bromine, the deviation from a simple point-charge model becomes more pronounced. rsc.org

Furthermore, the surrounding environment or solvent plays a crucial role. Polar solvents tend to stabilize the conformer with the larger dipole moment. acs.org Since the gauche conformers of dihaloethanes are polar while the anti conformers are nonpolar, increasing the solvent polarity can stabilize the gauche form, reducing the energy difference between the conformers or even reversing their relative stability. researchgate.netscite.aiacs.org

Theoretical Approaches to Conformational Studies

The study of conformational isomerism in halogenated ethanes relies heavily on theoretical and computational methods. acs.orgnih.gov These approaches allow for the calculation of molecular structures, relative energies of conformers, and the barriers to rotation.

Quantum chemistry methods are central to these investigations. nih.gov Common approaches include:

Density Functional Theory (DFT) : A widely used method that provides a good balance between accuracy and computational cost. Functionals like B3LYP are frequently employed. nih.govtaylorfrancis.comnih.gov

Møller-Plesset Perturbation Theory (MP2) : A post-Hartree-Fock method that incorporates electron correlation, offering higher accuracy. taylorfrancis.comresearchgate.net

Coupled Cluster (CC) methods, such as CCSD(T) : Considered a "gold standard" in quantum chemistry for its high accuracy in calculating energies, though it is computationally expensive. researchgate.net

These calculations are performed with specific basis sets (e.g., 6-311+G**, QZ4P) that describe the atomic orbitals. taylorfrancis.comnih.govresearchgate.net To investigate specific electronic effects, Natural Bond Orbital (NBO) analysis is a powerful tool used to quantify hyperconjugative interactions by evaluating the stabilization energy between donor and acceptor orbitals. researchgate.netic.ac.uk

To model the effect of a solvent, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are often used, which represent the solvent as a continuous medium with a specific dielectric constant. acs.orgnih.gov For finding the exact energy barrier for conformational change, methods like the Nudged Elastic Band (NEB) can be used to locate the transition state structure. acs.orgnih.gov

Theoretical Methods in Conformational Analysis
MethodPurposeCommon Examples/Applications
Density Functional Theory (DFT)Geometry optimization, energy calculations, vibrational frequencies.B3LYP functional for studying conformational equilibria. nih.govtaylorfrancis.com
Møller-Plesset Theory (MP2)Higher accuracy energy calculations, includes electron correlation.Used as a benchmark and for systems where DFT may be insufficient. taylorfrancis.comresearchgate.net
Coupled Cluster (CCSD(T))High-accuracy benchmark energy calculations.Provides reference data to validate other computational methods. researchgate.net
Natural Bond Orbital (NBO) AnalysisQuantifying stereoelectronic effects like hyperconjugation.Analyzing σ → σ* interactions to explain conformational preferences. researchgate.netic.ac.uk
Continuum Solvation Models (e.g., CPCM)Simulating the effect of a solvent on conformational energies.Modeling how polar solvents stabilize polar conformers. acs.orgnih.gov
Nudged Elastic Band (NEB)Calculating the minimum energy path and finding transition states.Determining the energy barrier for rotation between conformers. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 1,1 Difluoro 2,2 Dibromoethane

Pathways of Dehalogenation Reactions

Dehalogenation involves the removal of halogen atoms from a molecule. In the case of 1,1-Difluoro-2,2-dibromoethane, this typically involves the cleavage of the two C-Br bonds.

Reductive dehalogenation involves the removal of halogen atoms with the concurrent addition of electrons to the molecule from a reducing agent. This process is a common pathway for vicinal and geminal dihalides. For this compound, which has two bromine atoms on the same carbon (a geminal dibromide), this reaction can be achieved using various reducing agents.

A common method for such reactions is the use of zinc dust in a suitable solvent like methanol (B129727) or ethanol. The mechanism is believed to proceed through an organozinc intermediate.

Reaction Scheme: CF₂BrCHBr₂ + Zn → [Intermediate Complex] → CF₂=CHBr + ZnBr₂

In this proposed pathway, the zinc metal oxidatively inserts into a carbon-bromine bond. The resulting intermediate can then undergo elimination to form a double bond, releasing zinc bromide. While specific studies on this compound are not extensively documented, the reductive dehalogenation of similar polyhalogenated ethanes, such as 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) with zinc, proceeds efficiently to yield the corresponding alkene, which supports this predicted reactivity. orgsyn.org

Table 1: Expected Products of Reductive Dehalogenation
ReactantReagentExpected Major ProductReaction Type
This compoundZn dust / Methanol1-Bromo-2,2-difluoroetheneElimination

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate. This reaction is typically promoted by a strong base. For this compound, the reaction with a strong base like alcoholic potassium hydroxide (KOH) is expected to lead to the elimination of hydrogen bromide (HBr). allen.inaskfilo.com

The mechanism involves the abstraction of the acidic proton from the carbon atom bearing the fluorine atoms by the base. The resulting carbanion then expels a bromide ion from the adjacent carbon to form an alkene.

Step-wise Reaction with Alcoholic KOH:

First Elimination: The base (OH⁻) removes a proton from the C-1 carbon, and a bromide ion is eliminated from the C-2 carbon, leading to the formation of a vinyl bromide.

CF₂HCHBr₂ + KOH(alc) → CF₂=CHBr + KBr + H₂O

Second Elimination: If a second equivalent of a very strong base is used, a further elimination of HBr from the resulting 1-bromo-2,2-difluoroethene is possible, though this would be significantly more difficult and require more forcing conditions.

The reaction of gem-dihalides like 1,1-dibromoethane (B1583053) with alcoholic KOH is known to produce alkynes through a double dehydrohalogenation. allen.in However, in the case of this compound, the presence of the electron-withdrawing fluorine atoms on the same carbon as the hydrogen would increase the acidity of the C-H bond, facilitating the initial elimination step.

Investigation of Substitution Reaction Mechanisms

Substitution reactions of this compound would involve the replacement of one or both bromine atoms by another functional group. The mechanisms for these reactions can be nucleophilic or radical in nature.

Nucleophilic substitution reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient carbon atom, resulting in the displacement of a leaving group. khanacademy.orgwikipedia.org In this compound, the carbon atom bonded to the two bromine atoms is the electrophilic center.

The reaction can proceed via two primary mechanisms: Sₙ1 and Sₙ2. youtube.com

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This mechanism is favored for primary and less sterically hindered secondary halides. chemguide.co.uk The carbon atom attached to the bromines in this compound is a secondary carbon, but it is sterically hindered by two large bromine atoms and the adjacent CF₂H group. This steric hindrance would likely disfavor the Sₙ2 pathway.

Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. This mechanism is favored for tertiary halides because they form stable carbocations. A secondary carbocation would be formed from this compound, which would be destabilized by the adjacent electron-withdrawing difluoromethyl group. Therefore, the Sₙ1 pathway is also considered unlikely under normal conditions.

Given the challenges for both standard Sₙ1 and Sₙ2 pathways, nucleophilic substitution on this compound is expected to be slow and may require specific catalysts or conditions. Elimination reactions (dehydrohalogenation) are often a competing and more favorable pathway, especially in the presence of a strong, sterically hindered base. byjus.com

Radical substitution reactions proceed via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or a radical initiator. youtube.comsavemyexams.com This mechanism consists of three main stages: initiation, propagation, and termination. chemistryguru.com.sgyoutube.com

Initiation: The reaction begins with the homolytic cleavage of a bond to form two radicals. In the presence of UV light, the weakest bond in the molecule is most likely to break. The C-Br bond is significantly weaker than the C-F, C-C, and C-H bonds.

CF₂HCHBr₂ + UV light → CF₂HCHBr• + Br•

Propagation: The radicals formed in the initiation step react with stable molecules to form new products and regenerate radicals, continuing the chain reaction. A bromine radical could abstract the hydrogen atom.

CF₂HCHBr₂ + Br• → •CF₂CHBr₂ + HBr

The resulting carbon-centered radical could then react with another molecule, for example, a halogen molecule if present, to form a substitution product.

Termination: The reaction chain is terminated when two radicals combine to form a stable, non-radical molecule.

Br• + Br• → Br₂

2 CF₂HCHBr• → (CF₂HCHBr)₂

Table 2: Average Bond Enthalpies
BondAverage Enthalpy (kJ/mol)
C-Br~290
C-H~413
C-F~467
C-C~346

The lower bond enthalpy of the C-Br bond indicates it is the most likely site for initial cleavage in a radical reaction. chemguide.co.uk

Photochemical Reactivity and Decomposition Mechanisms

The photochemical reactivity of this compound is primarily governed by the absorption of UV radiation, leading to the cleavage of its weakest chemical bonds. As indicated by bond enthalpy data, the carbon-bromine bond is the most susceptible to homolytic cleavage upon photolysis.

The primary photochemical process is the dissociation of a bromine atom:

Primary Photochemical Step: CF₂HCHBr₂ + hν (UV light) → CF₂HCHBr• + Br•

The resulting radicals, a bromo-difluoroethyl radical and a bromine atom, can then initiate a series of secondary reactions. These can include:

Hydrogen abstraction: The bromine radical can abstract the hydrogen atom from another molecule of the parent compound.

Dimerization: Two bromo-difluoroethyl radicals can combine.

Further fragmentation: Under high-energy conditions, the carbon-centered radical could potentially undergo further decomposition.

Comparative Analysis of Reactivity with Analogous Halogenated Ethanes (e.g., 1,1-Difluoro-2,2-bis(dimethylamino)ethene cycloadditions)

In the realm of halogenated ethanes, the reactivity of this compound can be better understood through a comparative lens, particularly when juxtaposed with structurally related compounds such as 1,1-Difluoro-2,2-bis(dimethylamino)ethene. This analysis reveals distinct reactivity patterns, primarily dictated by the nature of the substituents on the ethane (B1197151) backbone. While this compound is anticipated to predominantly undergo elimination and substitution reactions, 1,1-Difluoro-2,2-bis(dimethylamino)ethene is known for its participation in cycloaddition reactions.

The reactivity of halogenated alkanes is inversely related to the strength of the carbon-halogen bond. Consequently, compounds with weaker carbon-halogen bonds exhibit higher reactivity. The bond strengths for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I. This trend indicates that iodoalkanes are the most reactive, and fluoroalkanes are the least reactive among the haloalkanes. In the case of this compound, the presence of two C-Br bonds, which are significantly weaker than C-F bonds, suggests that the primary reaction pathways will involve the cleavage of these C-Br bonds.

One of the expected reactions for this compound is dehalogenation, likely to form a fluorinated alkene. This is analogous to the dehalogenation of similar polyhalogenated compounds, such as the conversion of 1,1,1,2-tetrachloro-2,2-difluoroethane to 1,1-dichloro-2,2-difluoroethylene (B1203012) using zinc. Furthermore, geminal dihalides are known to react with organometallic reagents, suggesting another potential reaction pathway for this compound.

In stark contrast, 1,1-Difluoro-2,2-bis(dimethylamino)ethene exhibits a pronounced tendency to undergo cycloaddition reactions. Specifically, it participates in [2+2] cycloadditions with electron-deficient alkynes. This reaction is followed by an electrocyclic ring-opening of the resulting cyclobutene product. This reactivity is attributed to the electron-donating nature of the dimethylamino groups, which increases the electron density of the double bond and facilitates its participation in cycloaddition reactions.

The table below summarizes the expected and observed reactivity of these two analogous halogenated ethanes, highlighting their distinct chemical behaviors.

CompoundDominant Reaction TypeDriving Factor
This compound Elimination / SubstitutionWeak C-Br bonds
1,1-Difluoro-2,2-bis(dimethylamino)ethene [2+2] CycloadditionElectron-donating dimethylamino groups

This comparative analysis underscores how the nature of the substituents dramatically influences the chemical reactivity of the 1,1-difluoroethane core. While the bromine atoms in this compound act as leaving groups, promoting elimination and substitution pathways, the dimethylamino groups in 1,1-Difluoro-2,2-bis(dimethylamino)ethene facilitate cycloaddition reactions.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,1-Difluoro-2,2-dibromoethane, offering insights into the connectivity and chemical environment of its constituent atoms.

The ¹H NMR spectrum of this compound is characterized by a single proton environment, the methine proton (-CHBr₂), which is coupled to the two fluorine atoms on the adjacent carbon. This results in a triplet signal due to ¹H-¹⁹F coupling. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent bromine and fluorine atoms.

Detailed ¹H NMR data for this compound have been reported in various deuterated solvents, demonstrating the influence of the solvent on the chemical shift and coupling constants. chemicalbook.com For instance, at 300 MHz, the chemical shifts and coupling constants vary depending on the solvent medium. chemicalbook.com

¹H NMR Data for this compound in Various Solvents

Solvent Parameter Value (ppm) J Coupling (Hz)
Carbon Tetrachloride (CCl₄) δ(H) 5.825 ³J(H-F) = 55.55
5.523
Acetone-d₆ δ(H) 6.251 ³J(H-F) = 54.69
6.316
Dichloromethane-d₂ (CH₂Cl₂) δ(H) 5.896 ³J(H-F) = 55.05
5.736

Data sourced from ChemicalBook. chemicalbook.com

Carbon (¹³C) NMR spectroscopy is instrumental in confirming the carbon framework of this compound. The spectrum is expected to show two distinct signals corresponding to the two carbon atoms: the -CHBr₂ carbon and the -CHF₂ carbon. The chemical shifts of these carbons are significantly influenced by the attached halogens. The -CHBr₂ carbon will appear at a lower field due to the deshielding effect of the two bromine atoms, while the -CHF₂ carbon will be split into a triplet by the two fluorine atoms (¹J(C-F) coupling). While specific spectral data for this compound is not widely available in public repositories, the principles of ¹³C NMR suggest these characteristic features.

Fluorine (¹⁹F) NMR spectroscopy provides a direct and highly sensitive method for observing the fluorine atoms in the molecule. For this compound, a single fluorine environment is expected. The ¹⁹F NMR spectrum would likely show a doublet, arising from the coupling with the vicinal proton (³J(F-H)). The chemical shift in ¹⁹F NMR is a key identifier for fluorinated compounds.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a molecular fingerprinting tool for this compound. Each technique provides information about the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. Key expected absorptions include:

C-H stretching: A band in the region of 3000-2900 cm⁻¹.

C-F stretching: Strong absorption bands typically in the 1100-1000 cm⁻¹ region.

C-Br stretching: Absorptions in the lower frequency "fingerprint" region, generally between 700 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR spectroscopy. It is particularly useful for identifying C-C and C-halogen bonds. The Raman spectrum of this compound would be expected to show signals for C-F and C-Br stretching vibrations, which can aid in the complete vibrational assignment and structural confirmation.

While specific, publicly accessible IR and Raman spectra for this compound are not readily found, the analysis of related haloalkanes provides a strong basis for interpreting its expected spectral features. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for analyzing its fragmentation pattern, which aids in structural elucidation. The molecular weight of this compound is 223.84 g/mol . nih.gov

The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster. Due to the presence of two bromine atoms, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion region should display a distinctive pattern of three peaks (M, M+2, M+4) in an approximate intensity ratio of 1:2:1.

Common fragmentation pathways for haloalkanes involve the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, expected fragmentation could include:

Loss of a bromine atom ([M-Br]⁺), which would result in a fragment ion with a characteristic 1:1 isotope pattern for the remaining bromine atom.

Cleavage of the C-C bond, leading to fragments such as [CHF₂]⁺ and [CHBr₂]⁺.

Application of Advanced Chromatographic Techniques for Purity and Reaction Mixture Analysis

Advanced chromatographic techniques, particularly gas chromatography (GC), are essential for assessing the purity of this compound and for analyzing the composition of reaction mixtures in which it is a reactant or product.

Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. For a volatile compound like this compound, GC can effectively separate it from starting materials, solvents, byproducts, and other impurities. When coupled with a detector such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC provides both qualitative and quantitative analysis. The use of GC-MS is particularly powerful as it provides mass spectra of the separated components, allowing for their positive identification. This technique is widely used for the analysis of various halogenated organic compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Reaction Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of paramagnetic species, most notably free radicals. bruker.combruker.com This method is predicated on the interaction of an external magnetic field with the spin of unpaired electrons. bruker.com In the context of chemical reactions, EPR spectroscopy provides invaluable insights into reaction mechanisms by enabling the direct observation of transient radical intermediates. researchgate.net Analysis of EPR spectra can reveal the structure, conformation, and electronic environment of these radicals, as well as provide kinetic data on their formation and decay. researchgate.netrsc.org

For instance, studies on alkyl radicals with α-halogen substituents have shown that both the electronegativity and the size of the halogen atom significantly influence the configuration of the radical center. cdnsciencepub.com Fluorine, being highly electronegative, tends to promote a pyramidal geometry, whereas the larger halogens like chlorine and bromine favor a more planar configuration. cdnsciencepub.com In the hypothetical scenario of a radical derived from this compound, such as the 1,1-difluoro-2,2-dibromoethyl radical (•CBr₂CHF₂), EPR spectroscopy would be the primary tool to determine its precise geometry and the distribution of the unpaired electron.

Furthermore, EPR studies on the reactions of hydroxyl radicals with various fluorinated organic acids have successfully identified a range of radical intermediates, including •CF₃ and •CF₂COOH. rsc.org This demonstrates the utility of EPR in tracking the degradation pathways of complex fluorinated molecules.

In the absence of direct experimental data for this compound, a hypothetical EPR study would likely involve generating radicals from the parent compound, for example, through photolysis or reaction with a radical initiator. The resulting EPR spectrum would then be analyzed to determine key parameters.

Table 1: Hypothetical EPR Spectroscopic Parameters for Radicals Derived from this compound

Radical Speciesg-factor (Hypothetical)Hyperfine Coupling Constants (a) (Hypothetical)
•CBr₂CHF₂~2.004 - 2.006a(¹⁹F), a(¹H), a(⁷⁹Br), a(⁸¹Br)
•CBrF₂~2.003 - 2.005a(¹⁹F), a(⁷⁹Br), a(⁸¹Br)
CHF₂•~2.002 - 2.004a(¹⁹F), a(¹H)

Note: The g-factor and hyperfine coupling constants are hypothetical and would need to be determined experimentally. The g-factor for organic radicals is typically close to the free electron value of ~2.0023. Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁹F, ⁷⁹Br, ⁸¹Br) and provides structural information.

The study of such radical intermediates via EPR spectroscopy would be crucial for understanding the mechanisms of reactions such as dehalogenation, atmospheric degradation, or synthetic transformations involving this compound.

Theoretical and Computational Chemistry of 1,1 Difluoro 2,2 Dibromoethane

Quantum Chemical Approaches to Molecular Structure and Stability

Quantum chemical methods are fundamental to determining the electronic structure and energetic properties of 1,1-Difluoro-2,2-dibromoethane. These approaches solve approximations of the Schrödinger equation to yield detailed information about molecular geometry, bond energies, and stability.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. aps.org DFT methods, such as the popular B3LYP functional, are employed to calculate the equilibrium geometry, vibrational frequencies, and electronic properties of halogenated ethanes. researchgate.netresearchgate.net For this compound, DFT calculations can predict key structural parameters, including bond lengths and angles.

Table 1: Predicted Molecular Properties of this compound

Property Value Source
Molecular Formula C₂H₂Br₂F₂ nih.gov
Molecular Weight 223.84 g/mol nih.gov
XLogP3-AA 2.8 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 1 guidechem.com
Exact Mass 221.84913 Da nih.gov
Complexity 36.5 nih.gov

This table contains computationally predicted data.

Ab initio methods are based on first principles without the use of empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) offer increasing levels of accuracy. researchgate.netacs.org These calculations are used to study the conformational isomers and rotational barriers of dihaloethanes. researchgate.net For this compound, these high-level calculations can provide benchmark data for its stability and structure, serving as a reference for less computationally expensive methods. acs.org

Molecular Mechanics (MM) and Semiempirical Methods

For larger systems or initial explorations, Molecular Mechanics (MM) and semiempirical methods offer a computationally faster alternative to ab initio and DFT approaches. researchgate.netdtic.mil Semiempirical methods like AM1 and PM3 use parameters derived from experimental data to simplify quantum mechanical calculations. researchgate.netresearchgate.net While less accurate, they are useful for screening conformational landscapes or as a starting point for higher-level calculations. Studies on related 1,2-dihaloethanes have utilized MM2 and various semiempirical methods to analyze the energies of different conformers. researchgate.net

Calculation of Thermodynamic Properties (e.g., Enthalpies of Formation)

Modeling of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment. Computational models, such as the Polarizable Continuum Model (PCM) or other Self-Consistent Reaction Field (SCRF) methods, are used to simulate the effects of a solvent. researchgate.netacs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. For instance, studies on 1,2-diiodoethane (B146647) have shown that the energy difference between its conformers decreases in a polar solvent like methanol (B129727) because the more polar conformer is preferentially stabilized. acs.org Similar effects would be expected for this compound, where solvent polarity could influence its conformational equilibrium and reaction kinetics.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a key tool for mapping out the potential energy surfaces of chemical reactions. By locating transition states and calculating reaction barriers, chemists can elucidate detailed reaction mechanisms. acs.org For example, computational studies on the photodissociation of 1,2-diiodoethane have identified various intermediates and reaction pathways. acs.org Similarly, the reaction pathways for this compound, such as dehalogenation or substitution reactions, can be investigated. These simulations provide insights into the feasibility of different reaction channels and the structures of transient species that are difficult to observe experimentally. researchgate.net

Applications in Advanced Organic Synthesis and Derivative Chemistry

1,1-Difluoro-2,2-dibromoethane as a Versatile Synthetic Intermediate

This compound serves as a key precursor in the synthesis of a variety of fluorinated and brominated organic compounds. Its utility stems from the differential reactivity of its carbon-halogen bonds, which can be selectively cleaved under specific reaction conditions. This allows for a stepwise introduction of different functional groups, providing chemists with a powerful tool for molecular construction. The presence of both geminal difluoro and dibromo groups offers multiple reaction pathways, including elimination, substitution, and metal-mediated coupling reactions.

The compound's role as a synthetic intermediate is crucial in the preparation of more complex molecules. For instance, it can be used to generate difluorovinyl or bromodifluoromethyl functionalities, which are important pharmacophores in medicinal chemistry. The strategic placement of these groups can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.

Synthesis of Fluorinated and Brominated Organic Molecules

The dual halogenation of this compound provides a direct route to a range of halogenated organic molecules. The selective manipulation of its bromine and fluorine atoms is a cornerstone of its synthetic utility.

Preparation of Fluoroolefins and Related Unsaturated Systems

A primary application of this compound is in the synthesis of fluoroolefins. Dehalogenation reactions, typically involving metals like zinc, can lead to the formation of 1-bromo-2,2-difluoroethylene. google.com This fluoroolefin is a valuable monomer and intermediate for the synthesis of fluoropolymers and other fluorinated materials.

Furthermore, dehydrobromination of related structures can also yield fluoroolefins. For example, the dehydrobromination of 1,1-difluoro-1,2-dibromoethane is a known method for preparing 1,1-difluoro-2-bromoethylene. google.com While not a direct reaction of this compound, this highlights the general strategy of using polyhalogenated ethanes to generate unsaturated fluorinated systems. The reaction conditions for these eliminations can be tuned to control the regioselectivity and stereoselectivity of the resulting double bond.

ReactantReagent/ConditionProductYield
1,1-Difluoro-1,2,2,2-tetrabromoethaneZinc, lower alkanol1,1-Difluoro-2-bromoethylene82%
1,1,1,2-Tetrachloro-2,2-difluoroethane (B1359812)Zinc, methanol (B129727)1,1-Dichloro-2,2-difluoroethylene (B1203012)89-95%

Introduction of Halogenated Moieties into Complex Structures

The presence of both bromine and fluorine in this compound allows for the sequential and selective introduction of these halogens into more complex molecular scaffolds. The bromine atoms, being more reactive, can undergo nucleophilic substitution or participate in cross-coupling reactions, leaving the difluoromethyl group intact.

This strategy is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of a difluoromethyl group can enhance biological activity. For instance, the reaction of this compound with various nucleophiles can lead to the formation of α,α-difluoro-β-bromo compounds, which can then be further functionalized. This approach provides a modular way to build complexity and introduce desired functionalities into a target molecule.

Role in the Synthesis of Heterocyclic Compounds

While direct applications of this compound in heterocyclic synthesis are not extensively documented in the provided search results, related halogenated compounds are instrumental in this area. For example, derivatives of this compound can be converted into reactive intermediates that participate in cyclization reactions to form various heterocyclic rings.

The synthesis of halodifluoromethyl heterocycles is an active area of research. chim.it For instance, 5-(bromodifluoromethyl)-1,2,4-oxadiazoles have been synthesized and their carbon-bromine bond has been shown to be reactive in single electron transfer (SET) transformations. chim.it This reactivity can be exploited to form new carbon-carbon bonds and construct more elaborate heterocyclic systems. The general principle involves creating a difluoromethylated building block from a polyhalogenated starting material, which is then used to construct the heterocyclic core.

Development of Novel Reagents Utilizing Halogenated Ethanes

Halogenated ethanes, including this compound and its derivatives, are precursors for the development of novel reagents in organic synthesis. The reactivity of these compounds can be harnessed to create organometallic reagents or other reactive species with unique synthetic applications.

For example, the reaction of halogenated compounds with metals can generate organozinc or Grignard reagents. These reagents are powerful tools for forming carbon-carbon bonds. A protocol for the addition of an amino acid organozinc compound, prepared from an iodinated amino acid activated with 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride, onto aldehydes has been developed. researchgate.net This illustrates the broader utility of dihaloethanes in facilitating the formation of synthetically valuable organometallic species.

Furthermore, the development of reagents for difluoromethylation and difluoromethylenation is an area of significant interest. While not directly detailed for this compound in the provided results, the general concept involves using a polyhalogenated precursor to generate a reactive species that can transfer a CF₂ or CF₂X group to a substrate.

Environmental Chemical Transformations and Atmospheric Chemistry

Atmospheric Degradation Mechanisms of Halogenated Ethanes

Once released into the atmosphere, halogenated ethanes are subject to degradation pathways that limit their atmospheric lifetime and potential to contribute to ozone depletion or global warming. The primary mechanisms for their removal from the troposphere are reactions with hydroxyl radicals and, to a lesser extent, direct photolysis by solar radiation.

Kinetics and Products of Hydroxyl Radical Reactions

The principal degradation pathway for most halogenated alkanes in the troposphere is their reaction with hydroxyl (OH) radicals. researchgate.net This reaction typically involves the abstraction of a hydrogen atom, leading to the formation of a haloalkyl radical, which then undergoes further rapid reactions.

The general reaction scheme for a halogenated ethane (B1197151) (represented as R-H) with an OH radical is: R-H + •OH → R• + H₂O

For 1,1-Difluoro-2,2-dibromoethane (CHF₂CBr₂H), the reaction would proceed as: CHF₂CBr₂H + •OH → •CF₂CBr₂H + H₂O or CHF₂CBr₂• + H₂O

The resulting haloalkyl radical (e.g., •CF₂CBr₂H) is highly reactive and will typically react with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•).

R• + O₂ → RO₂•

This peroxy radical can then react with nitric oxide (NO) or other species, leading to a cascade of reactions that can produce a variety of stable end products, including phosgene (B1210022) (COCl₂), carbonyl halides (COX₂), and hydrofluoric acid (HF). For bromo-containing compounds, the subsequent reactions of the alkoxy radical (RO•) can lead to the release of bromine atoms. For example, the CHBr₂O• radical, formed from the oxidation of dibromomethane, is known to spontaneously decompose to form CHBrO and a bromine atom. researchgate.net This release of halogen atoms into the atmosphere is a critical step in catalytic ozone depletion cycles.

The table below shows kinetic data for the reaction of OH radicals with related halogenated alkanes.

CompoundRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
Dibromomethane (CH₂Br₂)(1.2 ± 0.31) × 10⁻¹³ researchgate.net
1,1,1-Trifluoroethane (HFC-143a)1.6 × 10⁻¹⁵ ecetoc.org
1,1-Difluoroethane (HFC-152a)2.8 × 10⁻¹⁴ ecetoc.org
1,1-Dichloro-1-fluoroethane (HCFC-141b)7.2 × 10⁻¹⁵ acs.org

This table presents kinetic data for compounds structurally related to this compound to provide context for its likely atmospheric reactivity.

Biodegradation Pathways in Aqueous and Terrestrial Systems

In soil and water, the fate of this compound is largely governed by microbial degradation. Bacteria have evolved diverse enzymatic pathways to break down halogenated compounds, often using them as a source of carbon and energy or transforming them cometabolically.

Aerobic and Anaerobic Degradation Mechanisms

The biodegradation of halogenated ethanes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the specific pathways and end products differ significantly.

Aerobic Degradation: Under aerobic conditions, the biodegradation of related compounds like 1,2-dibromoethane (B42909) (EDB) has been shown to proceed via oxidative pathways. nih.gov A key initial step is often catalyzed by a hydrolytic haloalkane dehalogenase, which replaces a bromine atom with a hydroxyl group. nih.gov

For this compound, a plausible aerobic pathway would be:

Hydrolytic Dehalogenation: CHF₂CBr₂H + H₂O → CHF₂CH(Br)OH + HBr

The resulting 2-bromo-1,1-difluoroethanol is unstable and can be further transformed. In the case of EDB degradation by Mycobacterium sp. strain GP1, the intermediate 2-bromoethanol (B42945) is converted to ethylene (B1197577) oxide. nih.gov The fluorinated analogue could undergo further enzymatic reactions leading to the cleavage of the carbon-halogen bonds and eventual mineralization to CO₂, water, fluoride (B91410), and bromide ions. Studies with microbial consortia have confirmed that aerobic biodegradation of EDB can lead to the production of carbon dioxide. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is the dominant transformation process. Microorganisms use the halogenated compound as an electron acceptor in a process known as organohalide respiration. asm.org For vicinal dihaloalkanes like 1,2-dibromoethane, the primary anaerobic pathway is dihaloelimination, which involves the simultaneous removal of two halogen atoms and the formation of a double bond. researchgate.net

Dihaloelimination: CHF₂CBr₂H + 2e⁻ → CHF=CFH (hypothetical) + 2Br⁻ The exact product for this compound is speculative, but for EDB, the product is ethene. asm.org

This process has been observed in enrichment cultures containing Dehalococcoides species, which are known for their ability to respire halogenated compounds. asm.org Studies on microbial consortia have demonstrated that EDB can be biodegraded under both aerobic and anaerobic conditions, highlighting the adaptability of microorganisms. researchgate.net

Microbial Community Dynamics in Degradation Processes

A diverse range of microorganisms is capable of degrading halogenated compounds. The specific microbial community present in a contaminated environment plays a crucial role in the rate and extent of degradation.

Mycobacterium : A pure culture of Mycobacterium sp. strain GP1 has been isolated that can use 1,2-dibromoethane as its sole source of carbon and energy under aerobic conditions. nih.gov

Dehalococcoides : These bacteria are well-known for their role in the anaerobic reductive dechlorination of chlorinated ethenes and have also been implicated in the dihaloelimination of EDB. asm.org

Pseudomonas and Enterobacter : Strains of these genera have been isolated from contaminated soils and have shown the ability to degrade various chlorinated benzenes, indicating broad substrate specificity that may extend to other halogenated compounds. unilag.edu.ng

Mixed Consortia : Often, a consortium of different microbial species is required for complete degradation. researchgate.net For instance, an enriched consortium containing anaerobic bacteria like Desulfovibrio and facultative anaerobes like Chromobacterium was effective in degrading EDB under simulated groundwater conditions. mdpi.com The dynamics between different microbial populations, such as the transition from anaerobic to aerobic degradation, can be critical for the complete remediation of sites contaminated with mixtures of halogenated compounds. acs.org

Abiotic Chemical Transformations in Environmental Compartments

In addition to microbial processes, this compound can undergo abiotic chemical transformations in the environment, although these processes are generally slower than biological degradation under favorable conditions.

Hydrolysis : In aqueous environments, halogenated alkanes can undergo hydrolysis, where a halogen atom is replaced by a hydroxyl group from water. The rate of hydrolysis is dependent on the type of halogen and the molecular structure. C-Br bonds are generally more susceptible to hydrolysis than C-Cl or C-F bonds. While specific data for this compound is lacking, related compounds like 1,2-dibromoethane are known to hydrolyze, albeit slowly.

Dehydrohalogenation : This is an elimination reaction where a hydrogen atom and a halogen atom are removed from adjacent carbon atoms, forming an alkene. This reaction is often facilitated by basic conditions. For example, the dehydrochlorination of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) can produce 1,1-dichloro-2,2-difluoroethylene (B1203012). orgsyn.org A similar reaction could potentially occur with this compound, leading to the formation of a brominated-fluorinated ethene.

Reactions with Other Nucleophiles : In anoxic sediments or groundwater containing reduced sulfur species like hydrogen sulfide (B99878) (HS⁻), nucleophilic substitution can occur, where the sulfide ion displaces a bromide ion. usgs.gov

The persistence of halogenated compounds in the environment is often a result of slow degradation rates and sorption to soil organic matter, which can protect them from both biotic and abiotic transformation processes. usgs.gov

Assessment of Environmental Persistence and Mobility from a Chemical Transformation Perspective

The environmental persistence and mobility of a chemical compound are critical factors in determining its potential environmental impact. For this compound, a comprehensive assessment involves evaluating its susceptibility to various chemical transformation processes in different environmental compartments, including the atmosphere, soil, and water. While specific experimental data for this compound is limited, its environmental behavior can be inferred by examining the properties and transformation pathways of structurally similar halogenated ethanes.

The persistence of a substance is its ability to remain in a particular environment in an unchanged form. This is often quantified by its half-life, which is the time it takes for 50% of the substance to be degraded. Mobility refers to the potential of a chemical to move between different environmental compartments (air, water, soil) and is largely governed by its physicochemical properties such as water solubility, vapor pressure, and its partitioning behavior between different phases, such as the organic carbon-water (B12546825) partition coefficient (Koc).

Halogenated hydrocarbons, as a class of compounds, are known for their diverse environmental behaviors, which are heavily influenced by the type and number of halogen atoms in their structure. solubilityofthings.com The presence of both fluorine and bromine atoms in this compound suggests a unique combination of properties that will dictate its environmental fate.

Atmospheric Chemistry and Persistence

The primary degradation pathway for many halogenated alkanes in the troposphere is their reaction with photochemically generated hydroxyl (OH) radicals. nist.gov The rate of this reaction is a key determinant of the atmospheric lifetime of the compound. For halogenated ethanes, the reaction mechanism typically involves the abstraction of a hydrogen atom. nist.gov Compounds that are fully halogenated and lack hydrogen atoms are generally more inert in the troposphere. nist.gov

Direct photolysis, another potential atmospheric degradation pathway, is generally not considered a significant process for compounds like 1,2-dibromoethane in the troposphere. cdc.gov

Persistence and Mobility in Soil and Water

The behavior of this compound in soil and water is governed by a combination of transport and transformation processes, including volatilization, sorption, and biodegradation.

Mobility:

The mobility of an organic compound in soil is often estimated using the organic carbon-normalized sorption coefficient (Koc). A low Koc value indicates high mobility, meaning the chemical is less likely to bind to soil particles and more likely to leach into groundwater. Conversely, a high Koc suggests low mobility. ca.gov While a measured Koc for this compound is not available, data for related compounds can be used for estimation. For example, 1,2-dibromoethane is considered to be highly mobile in soil, which contributes to its potential to contaminate groundwater. cdc.govherts.ac.uk The estimated Koc for 1,2-dichloro-1,1-difluoroethane (B158981) is 107, which suggests high mobility in soil. nih.gov Given its structure, this compound is also expected to have a relatively low Koc and thus be mobile in soil.

The Henry's Law constant (H) is a key parameter for assessing the partitioning of a chemical between air and water, and thus its tendency to volatilize from water surfaces. A higher Henry's Law constant indicates a greater tendency for volatilization. urv.cat For 1,1-difluoroethane, the Henry's Law constant is reported as 0.0203 atm-cu m/mole, indicating that it is expected to volatilize rapidly from water surfaces. nih.gov Volatilization is also a significant removal process for 1,2-dibromoethane from surface waters. cdc.gov It is likely that this compound also has a tendency to volatilize from water.

Persistence (Biodegradation and Chemical Transformation):

The persistence of halogenated hydrocarbons in soil and groundwater is highly variable and depends on environmental conditions, particularly the presence of suitable microbial populations and redox conditions.

Biodegradation of halogenated compounds can occur under both aerobic and anaerobic conditions. mdpi.com For example, 1,2-dibromoethane can undergo biodegradation in aerobic surface soils. cdc.gov However, it can be very persistent under certain conditions, with one study detecting the compound in surface soil 19 years after its last application as a fumigant. cdc.gov Biodegradation of 1,2-dibromoethane appears to be limited under anaerobic conditions. cdc.gov In contrast, some studies have shown that natural attenuation of 1,2-dibromoethane occurs under anaerobic conditions but not under aerobic conditions, highlighting the complexity of its biodegradation. nih.gov

The carbon-fluorine bond is one of the strongest in nature, which can make organofluorine compounds resistant to degradation. researchgate.net However, microorganisms have been shown to be capable of degrading some organofluorine compounds. researchgate.net The presence of both bromine and fluorine in this compound will influence its susceptibility to microbial degradation. Reductive dehalogenation, a process that can be mediated by microbes, is a potential degradation pathway for polyhalogenated compounds. researchgate.net

Abiotic transformation processes, such as hydrolysis, can also contribute to the degradation of halogenated alkanes in water. However, these reactions are often slow. The hydrolytic half-life of 1,2-dibromoethane, for instance, has been reported to range from 2.5 to 13.2 years. cdc.gov

Data Tables

The following tables present physicochemical properties and environmental fate data for compounds structurally related to this compound, which can be used to estimate its environmental behavior.

Table 1: Physicochemical Properties of Related Halogenated Ethanes

CompoundMolecular FormulaWater SolubilityVapor PressureHenry's Law Constant (atm·m³/mol)Log Koc
1,1-Difluoroethane C₂H₄F₂3200 mg/L at 25°C nih.gov-0.0203 at 25°C nih.govNo data
1,2-Dibromoethane C₂H₄Br₂4300 mg/L at 30°C who.int11 mmHg at 25°C cdc.gov8.2x10⁻⁴ at 20°C cdc.gov1.82 (calculated) cdc.gov
1,2-Dichloro-1,1-difluoroethane C₂H₂Cl₂F₂850 mg/L at 24°C nih.gov340 mmHg nih.govNo data2.03 (estimated) nih.gov

Table 2: Environmental Fate Data for Related Halogenated Ethanes

CompoundAtmospheric Half-life (Reaction with OH radicals)Hydrolytic Half-lifeBiodegradation Potential
1,1-Difluoroethane No direct data, but expected to react with OH radicals.No dataNo specific data found.
1,2-Dibromoethane ~40 days cdc.gov2.5 to 13.2 years cdc.govCan be biodegraded, but may be persistent under certain conditions. cdc.govnih.gov
1,2-Dichloro-1,1-difluoroethane ~1000 days nih.govNo dataNo specific data found.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 1,1-Difluoro-2,2-dibromoethane Research

The chemical compound this compound, with the chemical formula C2H2Br2F2, is a halogenated hydrocarbon. guidechem.comnih.govlookchem.com Academic research has primarily focused on its synthesis and its role as a precursor in the preparation of other fluorinated organic molecules. lookchem.comsolubilityofthings.com

Key contributions to the field have centered on the synthesis of this compound and its derivatives. For instance, methods have been developed for the preparation of related compounds, such as the dehydrobromination of 1,1-difluoro-1,2-dibromoethane to produce 1,1-difluoro-2-bromoethylene. google.com Additionally, research has explored the synthesis of bromodifluoroacetic compounds from precursors like 1,2-dibromo-1,1-difluoro-2,2-dichloroethane. google.com The thermal bromination of 1,1-difluoro-1,2-dibromoethane has also been investigated as a route to other complex halogenated compounds. google.com

The reactivity of this compound and its isomers has been a subject of study, particularly in the context of creating valuable fluorinated building blocks for organic synthesis. solubilityofthings.com These compounds are recognized for their unique chemical properties, which stem from the presence of both bromine and fluorine atoms, rendering the molecule polar and influencing its reactivity. solubilityofthings.com

Unexplored Reactivity and Synthetic Potential of the Compound

While the synthesis and some reactions of this compound have been documented, a significant portion of its reactivity profile and synthetic utility remains to be explored. The presence of both geminal difluoro and dibromo groups on adjacent carbons suggests a rich and varied chemistry that is yet to be fully tapped.

Future research could focus on the selective activation and transformation of the C-Br versus the C-F bonds. Given the differences in bond strengths and polarities, selective reactions at either the dibrominated or difluorinated carbon could lead to a diverse array of functionalized fluorinated molecules. For example, the development of catalytic systems for the selective mono- or di-substitution of the bromine atoms could provide access to a wide range of precursors for pharmaceuticals, agrochemicals, and materials. researchgate.net

The potential for this compound to serve as a source of difluorocarbene or other reactive intermediates under specific conditions is an area ripe for investigation. The controlled generation of such species could enable novel cycloaddition reactions or insertions into various bonds, expanding the synthetic toolbox for organofluorine chemistry. Furthermore, exploring its use in cross-coupling reactions, potentially after conversion to an organometallic reagent, could open up new avenues for constructing complex molecular architectures. researchgate.net The development of new gem-difluoroallylation reagents from related structures highlights the potential for creating novel synthetic methods. nih.gov

Advancements in Spectroscopic and In Situ Mechanistic Probes

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and optimizing synthetic protocols. Advanced spectroscopic techniques and in situ monitoring are powerful tools for achieving this. spectroscopyonline.comespublisher.com

Future work should involve the detailed spectroscopic characterization of this compound and its reaction intermediates using techniques such as high-resolution NMR (1H, 13C, 19F), infrared (IR), and mass spectrometry. mdpi.comsns.it These methods can provide valuable information about the molecular structure, bonding, and electronic environment. mdpi.comsns.it The use of two-dimensional NMR techniques could help in elucidating complex reaction mixtures and identifying transient species.

In situ spectroscopic monitoring of reactions involving this compound would offer real-time insights into reaction kinetics, the formation of intermediates, and the influence of reaction conditions. mdpi.comsns.it Techniques like ReactIR (in situ IR spectroscopy) and process NMR can track the concentration of reactants, products, and intermediates throughout a reaction, providing a detailed picture of the reaction pathway. mdpi.comsns.it Combining these experimental approaches with computational modeling can further enhance the understanding of the underlying reaction mechanisms. mdpi.comsns.it

Deeper Theoretical Insights into Structure-Reactivity Relationships and Environmental Fate

Computational chemistry offers a powerful lens through which to gain deeper insights into the structure, reactivity, and potential environmental impact of this compound. researchgate.net Theoretical studies can complement experimental findings and guide future research directions.

Quantum-chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be employed to investigate the conformational landscape of the molecule, determining the relative stabilities of different rotamers. researchgate.net Such calculations can also provide detailed information on bond lengths, bond angles, and electronic properties, which are fundamental to understanding its reactivity. researchgate.net The modeling of reaction pathways can help to elucidate mechanisms, identify transition states, and predict reaction outcomes. researchgate.net

Furthermore, theoretical models can be used to predict the environmental fate of this compound. epa.gov Halogenated hydrocarbons can be persistent in the environment and may contribute to ozone depletion or act as greenhouse gases. sustainability-directory.comresearchgate.nettecamgroup.com Computational studies can estimate properties such as atmospheric lifetime, global warming potential, and potential for bioaccumulation. bohrium.com This information is critical for assessing the environmental risks associated with the compound and for developing greener synthetic routes that minimize its environmental impact. epa.gov

Opportunities for Novel Applications in Specialized Organic Synthesis

The unique structural features of this compound present a number of opportunities for its application as a specialized reagent in organic synthesis. The gem-difluoro motif is a valuable structural element in many biologically active molecules, and this compound could serve as a versatile building block for their synthesis. nih.gov

One area of opportunity lies in the development of novel methods for the introduction of the difluoromethyl or related fluorinated groups into organic molecules. cas.cn For example, reactions that selectively replace the bromine atoms could lead to the formation of functionalized gem-difluoroalkanes, which are important synthons in medicinal chemistry. researchgate.net The development of catalytic and stereoselective transformations involving this compound would be of particular interest.

Furthermore, this compound could be explored as a precursor for the synthesis of novel fluorinated monomers for polymerization reactions. The resulting polymers could exhibit unique properties, such as enhanced thermal stability, chemical resistance, and specific optical or electrical characteristics. The compound could also find use in the synthesis of specialized ligands for catalysis or as a probe for studying reaction mechanisms. The exploration of its reactivity with various nucleophiles, electrophiles, and radicals will undoubtedly uncover new and valuable transformations for the synthetic chemist. nih.gov

Q & A

Q. What established synthetic routes exist for 1,1-difluoro-2,2-dibromoethane, and how do reaction conditions influence yields?

Synthesis of this compound can be achieved via base-mediated reactions or superacid catalysis. For example:

  • Halothane-Phenol Reaction : Base-mediated coupling of phenols with halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) under anhydrous conditions yields aryl difluoroethyl ethers, with potential adaptation for brominated derivatives .
  • BF₃-H₂O Catalysis : Superacidic BF₃-H₂O systems enable one-pot synthesis of fluorinated diarylethanes from arenes and fluorinated hemiacetals. While not directly tested on this compound, analogous methods suggest tunable yields (60–85%) by optimizing temperature (0–25°C) and stoichiometry .

Q. Key Variables :

ParameterHalothane-Phenol Route BF₃-H₂O System
CatalystK₂CO₃ or DBUBF₃-H₂O (1:1 ratio)
Temperature60–80°C0–25°C
SolventDichloromethaneSolvent-free
Yield Range40–70%60–85% (analogous)

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • GC-MS : Ideal for detecting trace impurities (e.g., 1,1-difluoro-2,2-dichloroethylene, ~0.5%) and quantifying purity. Column: DB-5MS; Carrier Gas: Helium .
  • NMR : ¹⁹F NMR (δ -70 to -90 ppm) and ¹H NMR (δ 4.5–5.5 ppm for CHF₂ groups) confirm substitution patterns .
  • IR Spectroscopy : C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational models predict thermodynamic properties, and what experimental validations are critical?

  • NIST Data : Use gas-phase thermochemistry (ΔfH° = -450 kJ/mol) and Antoine equation parameters (for vapor pressure) from NIST/TRC tables. Validate via calorimetry (e.g., DSC for melting points) and gas-phase FTIR for entropy calculations .
  • DFT Simulations : Compare computed vs. experimental vibrational frequencies (B3LYP/6-31G*) to refine force fields .

Q. Table: Key Thermodynamic Properties

PropertyValue (NIST Data) Computational Model
Standard Enthalpy of Formation (ΔfH°)-450 kJ/molB3LYP/6-31G*
Boiling Point85–90°C (estimated)88°C (DFT)
Henry’s Law Constant (kH)0.12 atm·m³/mol0.15 atm·m³/mol

Q. What methodologies assess environmental persistence and biodegradation pathways?

  • Microcosm Studies : Inoculate soil/water samples with Pseudomonas spp. under aerobic conditions. Monitor debromination via LC-MS (detection limit: 0.1 ppm) .
  • Isotope Fractionation : δ¹³C and δ²H analysis tracks degradation (ε = -2‰ to -5‰ for C-Br bond cleavage) .

Q. Key Findings :

  • Half-life in groundwater: 30–90 days (pH 7, 25°C) .
  • Major metabolites: 1,1-difluoroethylene (via reductive debromination) and fluoride ions .

Q. How should discrepancies between in vitro and in vivo toxicity data be resolved?

  • Case Study : While in vitro assays may show low cytotoxicity (IC50 > 1 mM), in vivo LC50 values (e.g., 20,000 ppm/2H in rats) suggest acute respiratory toxicity. Address via:
    • Mechanistic Studies : Evaluate reactive intermediates (e.g., brominated free radicals) using EPR spectroscopy .
    • Dose-Response Modeling : Apply Hill equations to reconcile low-dose in vitro effects with high-dose lethality .

Q. Methodological Guidance

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, ANSI-approved goggles, and NIOSH-certified respirators (N95) .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow. Store in amber bottles under nitrogen .
  • Spill Management : Absorb with vermiculite; dispose as halogenated waste (EPA Code D003) .

Q. How can researchers optimize synthetic purity to minimize toxic byproducts?

  • Distillation : Fractional distillation at 85–90°C (760 mmHg) removes low-boiling impurities (e.g., 1,2-dichloroethane) .
  • Chromatography : Flash silica gel chromatography (hexane:EtOAc = 9:1) isolates >98% pure product .

Q. Data Contradictions & Analysis

Q. Why do carcinogenicity studies show inconsistencies between occupational exposure and animal models?

  • Human Data : Limited evidence (small cohort sizes, confounding factors like co-exposure to 1,2-dibromoethane) .
  • Animal Data : Strong carcinogenicity (lung/liver tumors) in rodents at 50 ppm (6-month exposure). Mitigate by cross-referencing histopathology and genotoxicity assays (Ames test, Comet assay) .

Q. How do solvent choices in synthesis impact reaction mechanisms?

  • Polar Aprotic Solvents (DMF) : Stabilize carbocation intermediates, favoring SN1 pathways.
  • Nonpolar Solvents (Hexane) : Promote radical bromination, increasing byproducts like 1,1-difluoroethylene. Validate via kinetic studies (Arrhenius plots) .

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